5-Methylfuran-2-one

Description

BenchChem offers high-quality 5-Methylfuran-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylfuran-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

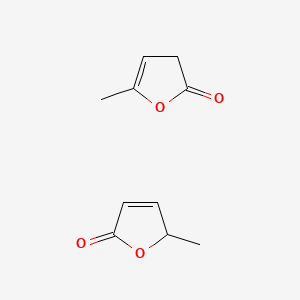

2-methyl-2H-furan-5-one;5-methyl-3H-furan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H6O2/c2*1-4-2-3-5(6)7-4/h2H,3H2,1H3;2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNMSNNGBWXTOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC(=O)O1.CC1=CCC(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333-38-6 | |

| Record name | 5-methylfuran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Methylfuran-2-one (α-Angelica Lactone): Synthesis, Properties, and Applications in Sustainable Chemistry

Executive Summary

The transition toward a renewable resource-based economy has elevated the importance of biomass-derived platform chemicals. Among these, 5-Methylfuran-2-one , commonly known as α-angelica lactone (AAL) , has emerged as a critical intermediate. Structurally characterized as a five-membered γ-lactone ring fused with a conjugated double bond system, AAL is primarily synthesized via the acid-catalyzed cyclization and dehydration of lignocellulosic levulinic acid[1],[2].

This technical whitepaper provides an in-depth analysis of the physicochemical properties of α-angelica lactone, explores the mechanistic causality behind its synthesis protocols, and outlines its downstream applications in the production of advanced biofuels, pharmaceuticals, and green solvents.

Physicochemical Properties & Structural Data

α-Angelica lactone is a volatile, colorless to pale yellow liquid at room temperature, distinguished by a sweet, herbaceous, coumarin-like odor[3]. Its molecular architecture—featuring polar covalent carbonyl (C=O) and alkene (C=C) functional groups—dictates its high reactivity and its utility as a synthon in heterocyclic chemistry[1].

The following table summarizes the verified quantitative data for α-angelica lactone[1],[4],[5]:

| Property | Value |

| IUPAC Name | 5-methylfuran-2(3H)-one |

| CAS Registry Number | 591-12-8 |

| Molecular Formula | C₅H₆O₂ |

| Molecular Weight | 98.10 g/mol |

| Density (ρl) | 1.092 g/cm³ |

| Boiling Point | 55–56 °C (at 12 mmHg) / 167–170 °C (atm pressure) |

| Melting Point | 18 °C |

| Refractive Index | 1.445 – 1.450 |

| SMILES | CC1=CCC(=O)O1 |

Mechanistic Pathways: Levulinic Acid Dehydration

In industrial and laboratory settings, AAL is synthesized via the intramolecular esterification (dehydration) of levulinic acid (LA).

Causality of the Reaction Design

The conversion of LA to AAL is an equilibrium-driven process. The mechanism initiates with the acid-catalyzed enolization of levulinic acid's ketone group, followed by a nucleophilic attack from the carboxylic acid hydroxyl group. This cyclization releases a molecule of water to form the unsaturated lactone ring.

Because the reaction is reversible, the presence of water can rapidly hydrolyze the lactone back into levulinic acid. To manipulate Le Chatelier's principle and drive the reaction forward, reactive vacuum distillation is employed. By operating under reduced pressure, both the water byproduct and the volatile AAL product are continuously removed from the reaction matrix, preventing the reverse reaction and suppressing the formation of heavier oligomers.

Reaction pathways from levulinic acid to α-angelica lactone and downstream derivatives.

Experimental Protocol: Laboratory-Scale Synthesis

To ensure reproducibility and scientific integrity, the following protocol details a self-validating system for synthesizing AAL from levulinic acid, utilizing phosphoric acid as a catalyst[6].

Why Phosphoric Acid? Unlike hydrochloric or sulfuric acid, phosphoric acid is non-volatile under the specified vacuum conditions. It remains in the boiling flask, providing continuous protonation without co-distilling and contaminating the delicate lactone product.

Step-by-Step Methodology

-

Reagent Preparation : Introduce 200.0 g of high-purity levulinic acid (99 wt%) into a 250 mL round-bottomed flask. Add a catalytic amount of concentrated phosphoric acid[6].

-

Apparatus Assembly : Attach the flask to a short-path distillation column connected to an oil vacuum pump. Ensure all joints are sealed with high-vacuum grease to maintain stable reduced pressure.

-

Reactive Distillation : Submerge the flask in an oil bath set to 343 K (70 °C)[6]. Engage the vacuum pump. The reaction should be maintained for 5 hours. During this time, a mixture of water and AAL will co-distill and collect in the receiving flask.

-

Phase Separation (Self-Validation Step 1) : Because AAL has limited solubility in water, the distillate will spontaneously separate into two distinct phases: a lower aqueous phase and an upper organic (AAL) phase[3],[6]. This visual cue confirms the successful dehydration of the precursor.

-

Purification : Decant or use a separatory funnel to isolate the organic phase. Wash the organic phase 3–4 times with distilled water to extract any trace amounts of co-distilled acid or unreacted levulinic acid[6].

-

Analytical Validation (Self-Validation Step 2) : Analyze the final organic product using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID) and a capillary column (e.g., Rtx-1 PONA). The appearance of a dominant peak corresponding to the molecular weight of 98.10 g/mol confirms the purity of the α-angelica lactone[6].

Step-by-step experimental workflow for the synthesis and purification of α-angelica lactone.

Downstream Applications & Reactivity Profile

Due to its renewable origin and versatile reactivity, α-angelica lactone is a highly valued bio-based building block[1].

Synthesis of γ-Valerolactone (GVL)

AAL serves as a direct precursor to γ-valerolactone (GVL), a highly stable, non-toxic green solvent and fuel additive. Recent catalytic advancements utilize bio-based multifunctional nanohybrid catalysts (such as M-FDCA, where M = Zr or Hf) to facilitate the one-pot hydrogenation of AAL to GVL under moderate conditions. The high surface area-to-volume ratio of these nano-features significantly enhances active site accessibility, driving the reduction chemistry efficiently[7].

Base-Catalyzed Self-Aggregation

The conjugated C=C bond in AAL is highly reactive. If subjected to base catalysis (e.g., anhydrous K₂CO₃ at 353 K), AAL undergoes rapid C-C bond coupling (self-aggregation)[6]. This dimerization yields premium C10 dimers, which are currently being investigated as high-energy-density precursors for aviation biofuels.

Autoignition and Oxidation Studies

Understanding the combustion kinetics of bio-derived molecules is critical for their integration into modern engines. Synchrotron photoionization multiplexed mass spectrometry studies on AAL oxidation (initiated by ground-state atomic oxygen) reveal that its primary decomposition products include ketene, acetaldehyde, and methyl vinyl ketone[2]. These kinetic time traces are vital for creating predictive models regarding the autoignition behavior of next-generation biofuels[2].

References

- Guidechem: α-Angelica lactone 591-12-8 Properties and Synthesis Route.

- CymitQuimica: CAS 591-12-8: α-Angelica lactone Applications.

- Cheméo: Chemical Properties of 2(3H)-Furanone, 5-methyl- (CAS 591-12-8).

- PubChem (NIH): alpha-Angelica lactone | C5H6O2 | CID 11559.

- Royal Society of Chemistry (RSC Advances): Electronic Supplementary Material: Levulinic acid dehydration.

- Universidade de Aveiro (CICECO): γ-Valerolactone synthesis from α-angelica lactone and levulinic acid over biobased multifunctional nanohybrid catalysts.

- MDPI: Study of the Synchrotron Photoionization Oxidation of Alpha-Angelica Lactone (AAL) Initiated by O(3P) at 298, 550, and 700 K.

Sources

- 1. guidechem.com [guidechem.com]

- 2. mdpi.com [mdpi.com]

- 3. CAS 591-12-8: α-Angelica lactone | CymitQuimica [cymitquimica.com]

- 4. 2(3H)-Furanone, 5-methyl- (CAS 591-12-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. alpha-Angelica lactone | C5H6O2 | CID 11559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. CICECO Publication » γ-Valerolactone synthesis from α-angelica lactone and levulinic acid over biobased multifunctional nanohybrid catalysts [ciceco.ua.pt]

The Molecular Dynamics and Application Potential of 5-Methylfuran-2-one: A Comprehensive Technical Guide

Introduction: The Strategic Value of Angelica Lactone

As an application scientist bridging the gap between raw biomass valorization and fine chemical synthesis, I frequently rely on 5-Methylfuran-2-one (commonly known as Angelica lactone) as a robust platform molecule. Derived primarily from the dehydration of levulinic acid, this cyclic ester exists in two primary tautomeric forms: α -angelica lactone (5-methyl-2(3H)-furanone) and β -angelica lactone (5-methyl-2(5H)-furanone)[1],[2].

In modern drug discovery and green chemistry, the strategic value of 5-methylfuran-2-one cannot be overstated. It serves as a highly reactive, volatile, and non-toxic building block that facilitates the synthesis of green solvents (like alkyl levulinates) and complex pharmacological agents[3],[4]. This guide deconstructs the physical properties, synthetic methodologies, and advanced applications of 5-methylfuran-2-one, providing self-validating protocols designed for immediate laboratory implementation.

Physical and Chemical Properties

Understanding the physicochemical profile of 5-methylfuran-2-one is essential for predicting its behavior in complex synthetic workflows. The lactone ring endows the molecule with moderate polarity, while the position of the double bond dictates its electrophilic and nucleophilic reactivity.

Table 1: Key Physicochemical Properties of 5-Methylfuran-2-one Isomers

| Property | α -Angelica Lactone (3H-isomer) | β -Angelica Lactone (5H-isomer) |

| CAS Number | 591-12-8 | 591-11-7 |

| Molecular Formula | C 5 H 6 O 2 | C 5 H 6 O 2 |

| Molecular Weight | 98.10 g/mol | 98.10 g/mol |

| Density | 1.05 g/cm³ (@ 25 °C) | 1.081 g/cm³ (@ 20.4 °C) |

| Boiling Point | 167–170 °C | 209 °C |

| Refractive Index | 1.447–1.452 | 1.459 |

| XLogP3 | 0.6 | 0.6 |

| Topological Polar Surface Area | 26.3 Ų | 26.3 Ų |

Data synthesized from established chemical databases[1],[2].

The Causality of Physical Properties: The relatively low boiling point of the α -isomer (55–58 °C at 12.0 Torr) compared to its precursor, levulinic acid (133–137 °C at 10.0 Torr), is a critical operational advantage. This high volatility allows for the facile removal of excess reagent via simple evaporation under reduced pressure, enabling completely chromatography-free purification in downstream syntheses[5]. Furthermore, an XLogP3 value of 0.6 indicates moderate lipophilicity, making it miscible with most organic solvents while retaining a functional water solubility of approximately 50 mg/mL[1].

Chemical Reactivity and Synthesis

The industrial and laboratory-scale synthesis of 5-methylfuran-2-one is predominantly achieved through the acid-catalyzed intramolecular condensation and subsequent dehydration of levulinic acid[6].

Workflow detailing the synthesis of 5-Methylfuran-2-one and its downstream applications.

Protocol 1: Synthesis and Isolation of α -Angelica Lactone

This self-validating protocol utilizes Le Chatelier's principle. By continuously removing the volatile lactone and water from the reaction mixture, the equilibrium is forced toward product formation, preventing the rehydration of the lactone back into levulinic acid[6].

-

Reaction Setup: Charge a 500 mL round-bottom flask with 200 g of levulinic acid and 2–10 g (1–5% w/w) of an inorganic liquid acid (e.g., phosphoric acid) or a solid acid catalyst (e.g., Amberlyst-36).

-

Dehydration: Heat the mixture to 100–150 °C under a controlled vacuum of 20–150 mmHg.

-

Continuous Distillation: Equip the flask with a fractional distillation column packed with Raschig rings. As the levulinic acid dehydrates, 5-methylfuran-2-one and water will co-distill into the vapor phase.

-

Condensation: Maintain the condenser temperature strictly between 60–90 °C. This selectively condenses the lactone while allowing the lighter water vapor to pass through to a secondary cold trap.

-

Purification: Separate the organic phase and subject it to a secondary vacuum distillation to yield high-purity α -angelica lactone (>98%).

Applications in Drug Development & Fine Chemicals

Nonconventional Irreversible Acylating Agent

In the pharmaceutical synthesis of chiral secondary alcohols, kinetic resolution (KR) via lipase catalysis is a standard technique. 5-Methylfuran-2-one acts as a highly efficient, non-toxic acylating agent in these reactions[5].

Mechanistic Causality: The existing enol functionality within the lactone's structure guarantees the irreversibility of the acylation. Once the lactone reacts with the target alcohol, the resulting enolate intermediate rapidly tautomerizes in situ into a highly stable methyl ketone (keto-isomer). Because this keto-isomer cannot react in the reverse direction, the reaction equilibrium is shifted entirely toward the formation of the desired enantiopure ester[5].

Tautomeric relationship of Angelica lactone isomers and their role in irreversible acylation.

Scaffold for Bioactive Natural Products

5-Methylfuran-2-one is a core structural motif and starting material for synthesizing complex pharmacological agents. It is utilized in the total synthesis of Koninginins (e.g., Koninginin A, B, D, and E), which are biologically active compounds exhibiting significant antimicrobial and cytotoxic properties against human tumor cell lines[7]. Furthermore, it serves as a precursor for azaphilones and 5-methylpyrrolidin-2-one derivatives, which are heavily investigated in modern drug discovery for their antiviral and anticancer efficacies[7].

Analytical Characterization Workflow

To ensure the integrity of the synthesized 5-methylfuran-2-one before deploying it in sensitive drug development workflows, rigorous analytical validation is required.

Protocol 2: GC-MS Characterization and Spectral Deconvolution

This protocol ensures the precise differentiation of the lactone from unreacted levulinic acid and other biomass-derived impurities[4].

-

Sample Preparation: Dilute 50 mg of the synthesized lactone in 1 mL of 1,4-dioxane. Add a known concentration of diethylene glycol dimethyl ether as an internal standard to ensure quantitative accuracy.

-

Chromatographic Separation: Inject 1 μ L of the sample into a GC-MS equipped with a non-polar diphenyl dimethyl polysiloxane column (e.g., RXI-5MS).

-

Thermal Gradient: Program the oven from an initial temperature of 100 °C, holding for 2 minutes, then ramp at 5 °C/min to 300 °C.

-

Mass Spectrometry Detection: Monitor the effluent in full-scan mode (m/z 35–400). Extract the specific single-ion trace at m/z 98 (the molecular ion for 5-methylfuran-2-one).

-

Data Analysis: Utilize spectral deconvolution software to isolate the lactone peak from any co-eluting tautomers or unreacted levulinic acid (which presents a distinct m/z 116 marker), validating the absolute purity of the batch.

References

-

[2] Title: alpha-Angelica lactone | C5H6O2 | CID 11559. Source: PubChem. URL: [Link]

-

[7] Title: Nidulantes of Aspergillus (Formerly Emericella): A Treasure Trove of Chemical Diversity and Biological Activities. Source: MDPI. URL: [Link]

-

[3] Title: Synthesis of Alkyl Levulinates from α-Angelica Lactone Using Methanesulfonic Acid as a Catalyst: A Sustainable and Solvent-Free Route. Source: MDPI. URL: [Link]

-

[6] Title: CN101475545B - A kind of method of preparing α-angelica lactone by levulinic acid. Source: Google Patents. URL:

-

[4] Title: Catalytic upgrading of α-angelica lactone to levulinic acid esters under mild conditions over heterogeneous catalysts. Source: RSC Publishing. URL: [Link]

-

[5] Title: From Waste to Value—Direct Utilization of α-Angelica Lactone as a Nonconventional Irreversible Acylating Agent in a Chromatography-Free Lipase-Catalyzed KR Approach toward sec-Alcohols. Source: ACS Publications. URL: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. alpha-Angelica lactone | C5H6O2 | CID 11559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Catalytic upgrading of α-angelica lactone to levulinic acid esters under mild conditions over heterogeneous catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY00446B [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN101475545B - A kind of method of preparing α-angelica lactone by levulinic acid - Google Patents [patents.google.com]

- 7. Nidulantes of Aspergillus (Formerly Emericella): A Treasure Trove of Chemical Diversity and Biological Activities | MDPI [mdpi.com]

The Complete Technical Guide to 5-Methylfuran-2(5H)-one: Synonyms, CAS Identification, and Synthetic Methodologies

Executive Summary

5-Methylfuran-2(5H)-one , a naturally occurring α,β-unsaturated γ-lactone isolated from species such as Rhizophora apiculata[1], is a highly versatile electrophilic building block. Widely utilized in flavor chemistry, natural product synthesis, and modern drug discovery (including PROTAC linker development), its reactivity is defined by the conjugation of its alkene with the lactone carbonyl. This whitepaper provides a comprehensive, field-proven guide to its nomenclature, chemical properties, synthetic workflows, and analytical validation methods.

Nomenclature and Chemical Identifiers

A persistent challenge in the literature is the frequent confusion between the kinetic isomer (α-angelica lactone) and the thermodynamic isomer (β-angelica lactone). 5-Methylfuran-2(5H)-one is strictly synonymous with β-angelica lactone [2]. The α-isomer (CAS 591-12-8) features a non-conjugated double bond, whereas the β-isomer (CAS 591-11-7) features a conjugated system, making it vastly more stable and reactive toward nucleophiles[3][4].

Table 1: Primary Identifiers and Synonyms

| Identifier Type | Value |

| IUPAC Name | 2-methyl-2H-furan-5-one |

| Primary CAS Number | 591-11-7 |

| Enantiomeric CAS (S-Isomer) | 92694-51-4 |

| Primary Synonym | β-Angelica Lactone |

| Secondary Synonyms | 2-Penten-4-olide; 4-Hydroxy-2-pentenoic acid γ-lactone; 4-Methyl-2-buten-4-olide |

| Molecular Formula | C₅H₆O₂ |

Data supported by [2] and [5].

Physical and Chemical Properties

The structural dynamics of 5-Methylfuran-2(5H)-one dictate its handling and application. Its low melting point and moderate boiling point require specific storage conditions (typically 2-8°C) to prevent spontaneous polymerization or degradation over time.

Table 2: Quantitative Physical Properties

| Property | Value |

| Molecular Weight | 98.10 g/mol |

| Melting Point | -17.00 °C |

| Boiling Point | 208.00 – 210.00 °C |

| Flash Point | 78.89 °C (174.00 °F) |

| Topological Polar Surface Area | 26.3 Ų |

| Solubility (Water) | ~50 mg/mL at 15 °C |

Data supported by [4] and [].

Synthetic Workflows and Applications

Base-Catalyzed Isomerization Protocol

The most reliable method for synthesizing 5-Methylfuran-2(5H)-one is the base-catalyzed isomerization of α-angelica lactone.

Mechanistic Causality: Why use Triethylamine (Et₃N)? The C3 protons of α-angelica lactone are highly acidic due to their position between the carbonyl and the alkene. Et₃N is a mild base that efficiently deprotonates C3 to form a delocalized enolate without causing the lactone ring to hydrolyze (saponification), which would occur if strong aqueous bases like NaOH were used. Reprotonation at C5 yields the thermodynamically favored conjugated system.

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried, round-bottom flask with 100 mmol of α-angelica lactone under an inert nitrogen atmosphere.

-

Catalysis: Add 5 mol% of anhydrous Triethylamine (Et₃N) dropwise while stirring.

-

Thermal Activation: Heat the mixture to 80°C for 4 hours. The thermal energy overcomes the activation barrier for enolate formation.

-

Self-Validating In-Process Check: Pull a 50 µL aliquot and analyze via ¹H-NMR. The protocol is self-validating: the reaction is complete only when the non-conjugated alkene multiplet of the starting material disappears, replaced entirely by the conjugated α,β-unsaturated alkene signals (doublet of doublets) in the 6.0–7.5 ppm range.

-

Purification: Quench the reaction with a mild acid wash (0.1 M HCl) to remove the amine, extract with dichloromethane, dry over MgSO₄, and purify via fractional distillation under reduced pressure to isolate pure 5-Methylfuran-2(5H)-one.

Fig 1: Synthetic pathway from levulinic acid to the thermodynamic β-angelica lactone product.

Applications in Drug Discovery

Because the double bond in 5-Methylfuran-2(5H)-one is conjugated with the lactone carbonyl, the C4 position is highly electrophilic. This allows the molecule to undergo highly selective Michael additions with electron-rich dienes under high-pressure conditions[]. This reactivity is heavily exploited to synthesize complex chiral butenolactones and PROTAC linkers.

Fig 2: Downstream applications of 5-Methylfuran-2(5H)-one in drug discovery and synthesis.

Analytical Characterization (GC-MS Protocol)

To verify the purity of synthesized or procured 5-Methylfuran-2(5H)-one, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.

Mechanistic Causality: Lactones are moderately polar. Using a slightly non-polar column (like a 5% phenyl-methylpolysiloxane DB-5) prevents excessive tailing and provides sharp, symmetrical peaks. A split injection is mandatory to prevent overloading the column, which would artificially broaden the peak and mask impurities.

Step-by-Step Methodology:

-

Sample Preparation: Dilute the lactone sample to 1 mg/mL in GC-grade dichloromethane (DCM).

-

Injection: Inject 1 µL using a 50:1 split ratio. Set the inlet temperature to 250°C.

-

Chromatography: Use a DB-5 column (30m x 0.25mm x 0.25µm). Program the oven: hold at 50°C for 2 min, ramp at 10°C/min to 200°C, hold for 5 min.

-

Self-Validating Detection: The protocol validates itself through two data points:

-

Retention Index: Calculate the Kovats retention index. 5-Methylfuran-2(5H)-one must elute with an index of approximately 850-900[7].

-

Mass Fragmentation: The mass spectrum must show a molecular ion peak at m/z 98 and a base peak at m/z 55 (loss of CO₂ and a proton from the lactone ring).

-

References

-

American Elements. "5-Methylfuran-2(5H)-one | CAS 591-11-7". Available at:[Link]

-

PubChem. "(S)-5-methylfuran-2(5H)-one". National Center for Biotechnology Information. Available at:[Link]

-

The Good Scents Company. "beta-angelica lactone, 591-11-7". Available at:[Link]

-

The Pherobase. "The Kovats Retention Index: 5-Methylfuran-2(5H)-one (C5H6O2)". Available at:[Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. americanelements.com [americanelements.com]

- 3. Alpha-Angelica lactone | CAS:591-12-8 | Manufacturer ChemFaces [chemfaces.com]

- 4. beta-angelica lactone, 591-11-7 [thegoodscentscompany.com]

- 5. (S)-5-methylfuran-2(5H)-one | C5H6O2 | CID 9548740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The Kovats Retention Index: 5-Methylfuran-2(5H)-one (C5H6O2) [pherobase.com]

The Dual Role of 5-Methyl-2-furfural in Maillard Chemistry: From Toxicity Mitigation to Therapeutic Potential

Abstract: As a Senior Application Scientist specializing in food chemistry and mass spectrometry, I frequently encounter 5-methyl-2-furfural (5-MF) as a ubiquitous volatile organic compound. Traditionally viewed merely as a flavor-active byproduct of the Maillard reaction, recent structural and mechanistic insights have redefined 5-MF as a potent bioactive modulator. This whitepaper provides an in-depth technical analysis of the formation pathways of 5-MF, its critical role in inhibiting the formation of carcinogenic heterocyclic amines (like PhIP) in thermally processed foods, and the self-validating analytical workflows required for its precise quantification. Furthermore, we will explore its emerging therapeutic potential in drug development.

Mechanistic Pathways of 5-MF Formation

The Maillard reaction is a complex cascade of non-enzymatic browning that occurs when reducing sugars react with amino acids under thermal stress. While early-stage Amadori rearrangements are well-documented, the downstream propagation leading to specific furans requires precise mechanistic mapping.

Isotope labeling studies have demonstrated that 5-MF is predominantly generated from hexose sugars (such as glucose) under roasting conditions[1]. Unlike simple furans that may arise from extensive fragmentation, the formation of 5-MF proceeds via two primary pathways:

-

The Intact Skeleton Pathway: Direct dehydration and cyclization of the intact hexose carbon skeleton.

-

The Recombination Pathway: Aldol-type recombination of reactive C2 and C3 fragments (e.g., acetaldehyde and lactaldehyde) cleaved from the sugar backbone[1].

Causality in Experimental Observation: When analyzing model systems, we observe that the presence of specific amino acids (like threonine or serine) actively promotes the recombination pathway by acting as catalysts for the generation of C2/C3 Strecker aldehydes, which subsequently cyclize into 5-MF[1].

Fig 1. Formation pathways of 5-Methyl-2-furfural during the Maillard reaction.

5-MF as a Modulator of Food Toxicity: The PhIP Inhibition Pathway

One of the most significant recent discoveries in food toxicology is the ability of Maillard reaction products to actively suppress the formation of downstream carcinogens. During the thermal processing of protein-rich foods (e.g., roasted pork), the reaction between phenylalanine (Phe) and creatinine generates 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a potent heterocyclic amine[2].

Recent mechanistic studies reveal that 5-MF acts as a chemical interceptor in this pathway[2].

The Causality of Inhibition: 5-MF directly captures the precursor amino acid, Phenylalanine, via a nucleophilic addition reaction, forming a highly stable Schiff base adduct (2-(((5-methylfuran-2-yl)methylene)amino)-3-phenylpropanoic acid). By sequestering Phe, 5-MF starves the Strecker degradation pathway, preventing the formation of phenylacetaldehyde—the critical intermediate required to react with creatinine to form PhIP[2][3].

Fig 2. Mechanism of PhIP inhibition by 5-MF via Schiff base formation.

Quantitative Efficacy of PhIP Inhibition

The inhibitory kinetics of furfurals demonstrate a strong, dose-dependent negative correlation with PhIP formation, as summarized below[2]:

| Modulator | Concentration / Addition | Effect on PhIP Formation | Correlation (Pearson's r) |

| Furfural | 0.1 mmol | 81.94% Inhibition | -0.7338 ( R2 = 0.9557) |

| 5-Methyl-2-furfural (5-MF) | > 0.02 mmol | Significant reduction of phenylacetaldehyde | -0.7959 ( R2 = 0.9864) |

| 5-Methyl-2-furfural (5-MF) | 0.02 – 0.5 mmol | Dose-dependent PhIP inhibition | -0.7959 ( R2 = 0.9864) |

Analytical Workflows: Robust Quantification via GC-MS/MS

To accurately study the kinetics of 5-MF, researchers require highly sensitive and reproducible analytical methods. Complex matrices like cheeses or roasted meats present severe matrix effects that can suppress analyte ionization. To circumvent this, I strongly advocate for a Headspace Solid-Phase Microextraction (HS-SPME) coupled to Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-MS/MS) approach[4][5].

Step-by-Step Methodology: A Self-Validating Protocol

Trustworthiness in analytical chemistry relies on self-validating systems. This protocol utilizes isotope dilution to mathematically negate matrix variability.

-

Matrix Normalization & Isotope Dilution:

-

Action: Transfer 5.0 g of homogenized sample into a 20 mL headspace vial. Spike precisely with 10 μL of an isotopically labeled internal standard (e.g., 2-furfural-d4).

-

Causality: Liquid-liquid extraction (LLE) suffers from poor recovery of highly volatile furfurals. By using isotope dilution in a headspace setup, any matrix-induced suppression or extraction variability is automatically corrected, as the deuterated standard behaves identically to the native 5-MF[5].

-

-

Salting-Out Effect:

-

Action: Add 1 mL of saturated NaCl solution and vortex.

-

Causality: High ionic strength decreases the solubility of 5-MF in the aqueous phase, thermodynamically driving the volatile analytes into the headspace to maximize detection sensitivity[5].

-

-

HS-SPME Extraction:

-

Action: Incubate the vial at 45°C for 15 minutes. Expose a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber to the headspace for 30 minutes.

-

Causality: The triple-phase fiber is engineered with varied pore sizes and polarities, allowing it to efficiently trap both low-molecular-weight (CAR) and heavier (DVB) heterocyclic aldehydes simultaneously[5].

-

-

GC-MS/MS Acquisition:

-

Action: Desorb the fiber in the GC inlet at 250°C for 3 minutes. Separate on a polar capillary column (e.g., DB-WAX). Detect using a Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode.

-

Causality: Single quadrupole MS is often blinded by co-eluting lipid fragments. MRM mode filters out this noise by requiring both a specific precursor ion and a specific product fragment, virtually eliminating false positives and achieving Limits of Detection (LODs) as low as 0.01 mg/kg[4].

-

Fig 3. Self-validating HS-SPME-GC-MS/MS workflow for 5-MF quantification.

Implications for Drug Development and Toxicology

Beyond food chemistry, the structural properties of 5-MF and its analogs (such as 5-hydroxymethylfurfural, 5-HMF) have attracted significant attention in pharmaceutical drug development—specifically as anti-sickling agents for Sickle Cell Disease (SCD)[6].

Because 5-MF is a 5-membered heterocyclic aldehyde, it shares a chemotype with vanillin. In vivo, these compounds can directly modify hemoglobin. By binding to the N-terminal alpha-amino groups of hemoglobin, they allosterically increase the protein's oxygen affinity. This stabilization of the oxygenated state directly prevents the hypoxia-induced polymerization of sickle hemoglobin (HbS), which is the root cause of erythrocyte sickling[6]. Furthermore, toxicological assessments utilizing zebrafish models indicate that dietary exposure to 5-MF at standard concentrations does not induce significant oxidative stress or developmental toxicity, making this structural backbone a highly attractive, low-toxicity candidate for therapeutic derivation[7].

References

-

Formation of furan and methylfuran by maillard-type reactions in model systems and food Source: PubMed (National Institutes of Health) URL:[Link]

-

Role of Furfural and 5-Methyl-2-furfural in Glucose-Induced Inhibition of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Formation in Chemical Models and Pork Patties Source: PMC (National Institutes of Health) URL:[Link]

-

Simultaneous quantification of four furfurals in cheeses by gas chromatography-triple quadrupole mass spectrometry Source: ORBi (University of Liège) URL:[Link]

-

Quantitative analysis of 2-furfural and 5-methylfurfural in different Italian vinegars by headspace solid-phase microextraction coupled to gas chromatography-mass spectrometry using isotope dilution Source: ResearchGate URL:[Link]

-

New Developments in Anti-Sickling Agents: Can Drugs Directly Prevent the Polymerization of Sickle Haemoglobin In Vivo? Source: PMC (National Institutes of Health) URL:[Link]

Sources

- 1. Formation of furan and methylfuran by maillard-type reactions in model systems and food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of Furfural and 5-Methyl-2-furfural in Glucose-Induced Inhibition of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Formation in Chemical Models and Pork Patties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. orbi.uliege.be [orbi.uliege.be]

- 5. researchgate.net [researchgate.net]

- 6. New Developments in Anti-Sickling Agents: Can Drugs Directly Prevent the Polymerization of Sickle Haemoglobin In Vivo? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Advanced Application Note: 5-Methylfuran-2(5H)-one as a Chiral Building Block in Asymmetric Synthesis

Executive Summary

In the landscape of modern organic synthesis and drug development, the efficient construction of contiguous stereocenters remains a paramount challenge. 5-Methylfuran-2(5H)-one (commonly known as 5-methyl-2-butenolide or α -angelica lactone) has emerged as a highly versatile, "chiral pool"-derived building block. Featuring a rigid α,β -unsaturated γ -lactone framework, this synthon is instrumental in the enantiospecific total synthesis of complex natural products, including biologically active butenolides like blastmycinolactol and antimycinone .

This application note provides an in-depth technical guide to leveraging 5-methylfuran-2(5H)-one in asymmetric workflows, detailing the mechanistic causality behind its high stereoselectivity and providing self-validating protocols for its functionalization.

Mechanistic Insights & Structural Causality

The synthetic utility of 5-methylfuran-2(5H)-one is fundamentally rooted in its rigid planar geometry and the steric influence of the C5-methyl group. Understanding these structural features is critical for designing predictive and scalable synthetic routes.

-

Electrophilic Activation : The conjugated lactone carbonyl significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C3-C4 alkene. This makes the β -position (C4) highly susceptible to attack by soft nucleophiles (e.g., organocuprates, malonates) and dienes .

-

Facial Diastereoselectivity (The Steric Shield) : The C5-methyl group projects out of the lactone plane, effectively blocking the syn-face. Consequently, incoming nucleophiles or cycloaddition partners are forced to approach from the less hindered anti-face. This causality dictates that conjugate additions will almost exclusively yield trans-4,5-disubstituted butyrolactones, establishing a predictable and highly controlled diastereomeric ratio (dr).

-

Downstream Versatility : The resulting functionalized lactones can be selectively reduced to lactols, opened to chiral diols, or further alkylated at the α -position (C3) via enolate chemistry, providing a stereodivergent platform for library generation .

Synthetic Workflows & Visualization

Figure 1: Divergent synthetic pathways of 5-methylfuran-2(5H)-one towards complex natural products.

Quantitative Data Presentation

To benchmark the efficacy of various catalytic approaches, Table 1 summarizes the performance of standard asymmetric additions to the 5-methylfuran-2(5H)-one scaffold.

Table 1: Benchmarking Catalytic Asymmetric Additions to 5-Methylfuran-2(5H)-one

| Reaction Type | Catalyst System | Nucleophile / Diene | Yield (%) | Selectivity (dr / ee) | Ref |

| Organocatalytic Reductive Coupling | L-Proline (20 mol%) | Aldehydes + Hantzsch Ester | 80–85 | >99:1 dr, >95% ee | |

| Asymmetric Conjugate Addition | Cu(OTf)₂ / Chiral Phosphoramidite | Dialkylzinc Reagents | 85–95 | >95:5 dr, >98% ee | |

| Organocatalytic Michael Addition | Cinchona Alkaloid-Thiourea | Dialkyl Malonates | 88–92 | 92:8 dr, 94% ee |

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation steps to ensure reproducibility and mechanistic fidelity.

Protocol A: Copper-Catalyzed Asymmetric Conjugate Addition (ACA)

Objective: Stereoselective introduction of an alkyl group at the β -position (C4) using dialkylzinc reagents to yield trans-4,5-disubstituted butyrolactones. Mechanistic Causality: The chiral phosphoramidite ligand coordinates to Cu(I), creating a rigid chiral pocket. The soft Cu-alkyl intermediate preferentially attacks the anti-face of the furanone, avoiding a severe steric clash with the C5-methyl group, thereby ensuring high diastereoselectivity .

Step-by-Step Methodology:

-

Catalyst Complexation: In an oven-dried Schlenk tube under an argon atmosphere, dissolve Cu(OTf)₂ (5.0 mol%) and the selected chiral phosphoramidite ligand (10.0 mol%) in anhydrous toluene (0.1 M). Stir for 30 minutes at ambient temperature until a homogeneous complex forms.

-

Substrate Addition: Add (S)-5-methylfuran-2(5H)-one (1.0 equiv).

-

Cryogenic Control: Cool the reaction mixture to -30 °C using a dry ice/acetone bath. Causality: Lowering the temperature is critical to suppress the uncatalyzed, racemic background reaction of the dialkylzinc reagent with the highly electrophilic lactone.

-

Nucleophile Addition: Dropwise add the dialkylzinc reagent (1.5 equiv, 1.0 M solution in hexanes) over 30 minutes via a syringe pump to prevent localized heating and maintain stereocontrol.

-

Incubation & Monitoring: Stir the mixture at -30 °C for 12 hours.

-

In-Process Validation: Monitor via TLC (Hexanes/EtOAc 8:2, KMnO₄ stain). The starting material ( Rf≈0.4 ) should cleanly convert to a higher-running product spot ( Rf≈0.6 ).

-

-

Quenching & Workup: Quench the reaction strictly at -30 °C by the slow addition of 1M aqueous HCl to safely decompose the unreacted zinc species. Warm to room temperature, extract with Et₂O (3 × 20 mL), wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification & Validation: Isolate via flash column chromatography. Validate the trans-stereochemistry via 1D NOESY NMR; the absence of an NOE cross-peak between the C4-alkyl proton and the C5-methyl protons confirms the anti-addition.

Protocol B: Organocatalytic Enantioselective Michael Addition

Objective: Metal-free β -functionalization using malonates via bifunctional hydrogen-bonding catalysis. Mechanistic Causality: A bifunctional Cinchona alkaloid-thiourea catalyst simultaneously activates both substrates. The thiourea moiety activates the furanone via double hydrogen bonding to the lactone carbonyl (lowering the LUMO), while the tertiary amine of the quinuclidine deprotonates the malonate (raising the HOMO). This dual activation pre-organizes the transition state, dictating precise facial attack .

Step-by-Step Methodology:

-

Preparation: In a dry vial, dissolve (S)-5-methylfuran-2(5H)-one (1.0 equiv) and diethyl malonate (1.2 equiv) in anhydrous CH₂Cl₂ (0.2 M).

-

Catalyst Addition: Add the Cinchona alkaloid-thiourea catalyst (10 mol%). Causality: CH₂Cl₂ is chosen as a non-competing solvent to ensure the hydrogen-bonding network between the catalyst and substrates remains intact.

-

Reaction: Stir the mixture at room temperature (20–25 °C) for 24–48 hours.

-

Validation Check: Withdraw a 10 μ L aliquot, dilute in CDCl₃, and acquire a crude ¹H NMR. The disappearance of the olefinic protons (typically at δ 6.1 and 7.4 ppm) and the emergence of a complex multiplet around δ 2.5–3.0 ppm confirms complete conversion.

-

Workup: Concentrate the reaction mixture directly under reduced pressure.

-

Purification: Purify the residue by silica gel chromatography (gradient elution: 5% to 20% EtOAc in Hexanes). Determine the enantiomeric excess (ee) of the purified product using chiral HPLC (e.g., Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min).

References

-

Ramachary, D. B., et al. "Organocatalytic Enantiospecific Total Synthesis of Butenolides." Molecules, 2021, 26(14), 4320. URL:[Link]

-

Feringa, B. L., et al. "Recent advances in enantioselective copper-catalyzed 1,4-addition." Chemical Society Reviews, 2009, 38, 1039-1075. URL:[Link]

-

Feringa, B. L., et al. "Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones." Chemical Reviews, 2015, 115(17), 9277-9377. URL:[Link]

Application Notes & Protocols: 5-Methylfuran-2-one in Flavor and Fragrance Chemistry

Introduction: The Nuanced World of Furanones

Within the vast palette of flavor and fragrance molecules, furanones represent a class of compounds prized for their characteristically sweet, caramel-like, and fruity aromas. Among these, 5-Methylfuran-2-one stands out as a versatile lactone with significant, albeit nuanced, applications. This technical guide provides an in-depth exploration of 5-Methylfuran-2-one, moving beyond simple descriptions to offer detailed protocols and the scientific rationale behind its use. We will delve into its isomers, sensory profiles, synthesis, and analytical determination, providing researchers, flavorists, and perfumers with a comprehensive resource for its effective application.

The term "5-Methylfuran-2-one" can refer to several isomers, primarily 5-Methyl-2(3H)-furanone and 5-Methyl-2(5H)-furanone, which differ in the position of the endocyclic double bond. This structural subtlety has implications for their sensory characteristics and stability, making a clear understanding of the specific isomer crucial for formulation.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical properties is paramount before its application. These properties dictate its behavior in different matrices, its volatility, and its stability.

| Property | 5-Methyl-2(3H)-furanone | 5-Methyl-2(5H)-furanone | Source(s) |

| Synonyms | β-Angelica lactone, 2-Penten-4-olide | γ-Methyl-α,β-butenolide | [1] |

| CAS Number | 591-12-8 | 591-11-7 | [1][2] |

| Molecular Formula | C₅H₆O₂ | C₅H₆O₂ | [1][2] |

| Molecular Weight | 98.10 g/mol | 98.10 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | Liquid | [2][3] |

| Boiling Point | Not Available | 210°C at 760 mmHg | [2] |

| Flash Point | Not Available | 78.9°C | [2] |

Part 1: Sensory Profile and Organoleptic Evaluation

The utility of 5-Methylfuran-2-one in flavor and fragrance is entirely dependent on its sensory perception. It is classified as a flavor enhancer and is primarily valued for its contribution to sweet and brown flavor profiles.[4]

Organoleptic Characteristics of 5-Methyl-2(3H)-furanone:

-

Aroma: Sweet, coumarin-like, nutty, with herbaceous undertones.[1][5]

-

Taste: Sweet, nutty, and reminiscent of caramel.[1]

This profile makes it a valuable component for building complexity in a variety of flavor systems. Unlike more potent furanones like Furaneol (strawberry furanone), which can dominate a profile, 5-Methylfuran-2-one often serves as a background note, adding warmth and depth.[6]

Protocol 1: Sensory Evaluation of 5-Methylfuran-2-one

Causality: The objective of this protocol is to establish the sensory threshold and characterize the flavor/aroma profile of 5-Methylfuran-2-one in a neutral medium. Water is used for taste evaluation and propylene glycol (PG) for aroma, as PG is a common solvent in flavor formulations and is less volatile than ethanol, allowing for a more controlled aroma release.

Methodology:

-

Stock Solution Preparation:

-

Prepare a 1% (w/w) solution of 5-Methyl-2(3H)-furanone in food-grade propylene glycol.

-

Prepare a separate 0.1% (w/w) solution in deodorized, room temperature water.

-

-

Serial Dilution:

-

Create a series of dilutions from the stock solutions in their respective solvents (PG for aroma, water for taste) to concentrations of 100 ppm, 10 ppm, 1 ppm, and 0.1 ppm.

-

-

Aroma Evaluation:

-

Dip fragrance blotters into each PG dilution.

-

Allow the solvent to evaporate for 30 seconds.

-

A panel of at least three trained evaluators should smell the blotters, starting from the lowest concentration, and record the aroma descriptors at each level. This prevents olfactory fatigue and adaptation.

-

-

Taste Evaluation:

-

Provide the taste panel with the aqueous solutions in coded cups, starting with the lowest concentration.

-

Panelists should take a small sip, hold it in their mouth for 5-10 seconds, and expectorate.

-

Record taste descriptors and intensity. Provide unsalted crackers and water for palate cleansing between samples.

-

-

Data Analysis:

-

Compile the descriptors to form a consensus sensory profile.

-

Determine the approximate detection threshold (the lowest concentration at which the flavor/aroma is consistently detected).

-

Part 2: Applications in Flavor & Fragrance Formulations

The subtle, warm, and nutty profile of 5-Methylfuran-2-one lends itself to specific applications where a gentle, toasted character is desired.

Flavor Applications

Its profile is highly compatible with brown, roasted, and baked flavor profiles. It can enhance the perception of sweetness and add a cooked, jam-like nuance to fruit flavors. The applications for the related compound, 5-methylfurfural, provide a strong indication of suitable uses, which include caramel, coffee, chocolate, and even savory applications like bacon and beef flavors.[7]

Recommended Starting Dosages (for 5-Methyl-2(3H)-furanone):

| Flavor Profile | Starting Level (ppm in finished product) | Rationale |

| Caramel / Butterscotch | 5 - 20 ppm | Enhances brown, cooked sugar notes without adding excessive sweetness. |

| Milk Chocolate / Cocoa | 2 - 10 ppm | Lends a nutty, roasted background note that complements cocoa.[8] |

| Roasted Nut (Hazelnut, Almond) | 1 - 8 ppm | Boosts the perception of toasted nuttiness.[8] |

| Baked Goods (Cookie, Bread) | 3 - 15 ppm | Contributes to the "crust" note and enhances brown buttery character. |

| Dried Fruit (Raisin, Prune) | 5 - 25 ppm | Adds depth and a cooked, jammy character.[7] |

Fragrance Applications

In perfumery, 5-Methylfuran-2-one is used to impart a subtle gourmand warmth. It is not a primary scent but a modifier, adding a soft, toasted, and slightly sweet character to oriental, gourmand, and tobacco accords. Its warm and spicy undertones make it a valuable addition for adding depth.[9]

Protocol 2: Incorporation into a Simple Caramel Flavor Base

Causality: This protocol demonstrates how 5-Methylfuran-2-one can be used to build a foundational caramel flavor. It is combined with other key molecules that provide buttery, creamy, and sweet notes to create a more rounded and authentic profile.

Materials:

-

5-Methyl-2(3H)-furanone (1% solution in PG)

-

Vanillin (10% solution in PG)

-

Diacetyl (1% solution in PG)

-

Furaneol (1% solution in PG)

-

Propylene Glycol (solvent)

Methodology:

-

Prepare a Control Base: In a glass vial, combine the following to create a simple sweet, buttery base:

-

Vanillin (10% soln): 1.0g

-

Diacetyl (1% soln): 0.5g

-

Furaneol (1% soln): 1.5g

-

Propylene Glycol: 97.0g

-

-

Create the Test Sample: Prepare a second vial identical to the control, but add 5-Methyl-2(3H)-furanone:

-

Vanillin (10% soln): 1.0g

-

Diacetyl (1% soln): 0.5g

-

Furaneol (1% soln): 1.5g

-

5-Methyl-2(3H)-furanone (1% soln): 2.0g

-

Propylene Glycol: 95.0g

-

-

Maturation: Cap both vials, vortex to mix thoroughly, and allow them to mature for at least 24 hours at room temperature. This allows the aroma profiles to equilibrate.

-

Evaluation:

-

Dip blotters into both the control and test samples and compare the aroma profile. Note the changes brought by the 5-Methylfuran-2-one.

-

For taste evaluation, dilute both bases to 0.1% in a 10% sugar solution and compare. The test sample should exhibit a richer, nuttier, and more complex caramel character.

-

Part 3: Synthesis and Analytical Control

The ability to synthesize and accurately quantify 5-Methylfuran-2-one is essential for its commercial use and for research into its properties and natural occurrence.

Synthetic Pathway

Chiral synthesis is often desirable as enantiomers of a flavor molecule can have distinct sensory properties. (5S)-5-Methylfuran-2(5H)-one can be synthesized from L-lactic acid ethyl ester, a readily available chiral starting material.[10]

Caption: Synthetic workflow for (5S)-5-Methylfuran-2(5H)-one.[10]

Protocol 3: Analytical Quantification by HS-SPME-GC-MS

Causality: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is an industry-standard technique for analyzing volatile and semi-volatile compounds like furanones in complex food or fragrance matrices.[11] This method provides high sensitivity and selectivity. The addition of salt increases the ionic strength of the aqueous sample, promoting the release of volatile analytes into the headspace for more efficient extraction by the SPME fiber.[11]

Caption: General workflow for analyzing furanones via HS-SPME-GC-MS.[11]

Instrumentation and Conditions: (Adapted from methods for analogous compounds[11][12])

-

System: GC-MS, such as an Agilent 7890B GC with 5977B MSD.[13]

-

SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for its broad range of analyte polarity.[11]

-

GC Inlet: 250°C, Splitless mode (1 min).

-

Column: DB-624 or equivalent mid-polarity column (e.g., 30 m x 0.25 mm i.d., 1.4 µm film thickness). This provides good separation for polar and non-polar volatiles.[11]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 40°C, hold for 5 minutes.

-

Ramp 1: 5°C/min to 150°C.

-

Ramp 2: 10°C/min to 250°C, hold for 5 minutes.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: For initial identification, use full scan mode (m/z 35-350). For targeted quantification, use Selected Ion Monitoring (SIM) mode. Key ions for 5-Methylfuran-2-one would include the molecular ion (m/z 98) and characteristic fragments.

-

-

Validation: The method must be validated by establishing a calibration curve with authentic standards, determining the limit of detection (LOD) and limit of quantification (LOQ), and assessing accuracy and precision through spike-and-recovery experiments.

Conclusion

5-Methylfuran-2-one is a subtle yet powerful tool in the arsenal of flavorists and perfumers. Its value lies not in dominating a profile, but in its ability to add warmth, complexity, and a sophisticated nutty-caramel character. A thorough understanding of its sensory properties, coupled with robust analytical methods for quality control, allows for its precise and effective use in creating memorable and authentic sensory experiences. Further research into the distinct sensory contributions of its different isomers and enantiomers will undoubtedly unlock even more refined applications for this versatile molecule.

References

- CymitQuimica. (n.d.). CAS 108-28-1: 5-methylene-5H-furan-2-one.

- ResearchGate. (2015, March 30). Synthesis of (5 S )-5-methylfuran-2(5 H )-one and its dihydro derivative.

- FooDB. (2010, April 8). Showing Compound 5-Methyl-2(3H)-furanone (FDB000776).

- The Good Scents Company. (n.d.). 2-acetonyl-5-methyl furan, 13678-74-5.

- Benchchem. (n.d.). A Comparative Guide to the Analytical Determination of (5-methylfuran-2-yl)methanethiol and Related Furan Thiols.

- SIELC Technologies. (n.d.). Separation of 5-Methylfuran-2-propionaldehyde on Newcrom R1 HPLC column.

- Benchchem. (n.d.). A Comparative Sensory Showdown: 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone vs. Furaneol.

- Benchchem. (n.d.). Application Notes & Protocols for the Detection of 3,4-Dihydroxy-5-methyl-2-furanone.

- PMC. (n.d.). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels.

- Natural Health Products Ingredients Database. (2025, October 29). Chemical Substance - 5-Methylfuran-2(3H)-one.

- The Good Scents Company. (n.d.). 2-acetyl-5-methyl furan 1-(5-methylfuran-2-yl)ethanone.

- PubChem. (n.d.). (R)-5-methylfuran-2(5H)-one.

- ChemScene. (n.d.). 591-11-7 | 5-Methylfuran-2(5H)-one.

- Sigma-Aldrich. (n.d.). 5-Methylfuran-2(5H)-one | 591-11-7.

- Google Patents. (n.d.). US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.

- WHO | JECFA. (n.d.). 2-acetyl-5-methylfuran.

- PubChem. (n.d.). Fragrance composition - Patent US-2024164998-A1.

- Restek. (n.d.). Analysis of furan and alkylfurans in food commodities using headspace SPME arrow and GC-MS.

- The Good Scents Company. (n.d.). 5-methyl-3(2H)-furanone, 3511-32-8.

- Google Patents. (n.d.). US7468447B1 - Regiospecific Furan Compounds and Their Use in Fragrances.

- Wikipedia. (n.d.). 5-Methylfurfural.

- PubChem. (n.d.). (S)-5-methylfuran-2(5H)-one.

- Benchchem. (n.d.). physical and chemical properties of 3,4-Dihydroxy-5-methyl-2-furanone.

- Foreverest. (n.d.). 5-Methylfurfural: A Key Flavor and Fragrance Ingredient with Versatile Applications.

- MDPI. (2007, March 26). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan.

- Google Patents. (n.d.). CN105263916A - 5-(Hydroxymethyl)furan-2-formaldehyde (HMF) sulfonate and its synthesis method.

- EURL-PC. (2024, June 21). 2(5H)‐furanone in food (meat, cheese and fish).

- MilliporeSigma. (n.d.). 5-Methylfuran-2(5H)-one.

- Aromatic Fusion. (n.d.). 2-Furfuryl-5-methylfuran CAS# 13678-51-8.

- Chem-Impex. (n.d.). (S)-(+)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone.

- Advanced Biotech. (n.d.). 2-acetyl-5-methyl Furan Supplier | Sweet Caramel Aroma Chemical.

- Justia Patents. (n.d.). Patents Assigned to International Flavors & Fragrances Inc..

- ResearchGate. (2026, January 8). RIFM fragrance ingredient safety assessment, 2-acetyl-5-methylfuran, CAS Registry Number 1193-79-9 | Request PDF.

- Perfumer & Flavorist. (2016, February 4). Flavor Bites: 5-Methyl Furfural.

- PubMed. (n.d.). RIFM fragrance ingredient safety assessment, 2-acetyl-5-methylfuran, CAS Registry Number 1193-79-9.

- ResearchGate. (2026, February 23). Formation of 5-Methyl-2-Furanmethanol Which is a Roasted Flavor Compound in the Glutamic Acid-Glucose Maillard Reaction: A ReaxFF-DFT Study.

- MDPI. (n.d.). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels.

Sources

- 1. Showing Compound 5-Methyl-2(3H)-furanone (FDB000776) - FooDB [foodb.ca]

- 2. 5-Methylfuran-2(5H)-one | 591-11-7 [sigmaaldrich.com]

- 3. CAS 108-28-1: 5-methylene-5H-furan-2-one | CymitQuimica [cymitquimica.com]

- 4. Temporary title [webprod.hc-sc.gc.ca]

- 5. 5-methyl-3(2H)-furanone, 3511-32-8 [thegoodscentscompany.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. perfumerflavorist.com [perfumerflavorist.com]

- 8. 2-acetyl-5-methyl furan, 1193-79-9 [thegoodscentscompany.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. eurl-pc.eu [eurl-pc.eu]

- 13. gcms.cz [gcms.cz]

Analytical methods for the detection and quantification of 5-Methylfuran-2-one

An In-Depth Guide to the Analytical Determination of 5-Methylfuran-2-one

Introduction: The Analytical Imperative for 5-Methylfuran-2-one

5-Methylfuran-2-one, a member of the furanone family, is a significant organic compound with isomers such as α-Angelica lactone (5-methyl-2(3H)-furanone) and β-Angelica lactone (5-methyl-2(5H)-furanone).[1][2] These compounds are of considerable interest across various scientific disciplines, including flavor and fragrance chemistry, food science, and as potential intermediates in pharmaceutical synthesis. Their presence, even at trace levels, can significantly impact the sensory profile of food products and may arise from thermal processing through the Maillard reaction.[3]

The accurate detection and quantification of 5-Methylfuran-2-one are paramount for quality control in the food industry, for understanding its formation pathways, and for ensuring the purity of synthesized intermediates in drug development. This guide provides a comprehensive overview of robust analytical methodologies, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), designed to provide researchers and industry professionals with reliable and reproducible results. The protocols herein are grounded in established analytical principles for furanones and related volatile compounds.

Physicochemical Properties

A foundational understanding of the analyte's properties is critical for method development.

| Property | Value | Source |

| Chemical Formula | C₅H₆O₂ | [2][4] |

| Molecular Weight | 98.10 g/mol | [2][4] |

| CAS Number | 591-11-7 (for 5-Methyl-2(5H)-furanone) | [2][5] |

| Synonyms | β-Angelica lactone, 4-Hydroxy-2-pentenoic acid γ-lactone | [2] |

| Appearance | Colorless to Yellow Liquid | [6] |

General Analytical Workflow

A systematic approach is crucial for achieving accurate and reproducible quantification. The following diagram outlines a universal workflow that can be adapted for specific matrices and analytical techniques.

Caption: A generalized workflow for the analysis of 5-Methylfuran-2-one.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier technique for analyzing volatile and semi-volatile compounds like 5-Methylfuran-2-one, offering exceptional sensitivity and selectivity.[7] The mass spectrometer provides definitive structural information, confirming the identity of the analyte.[3]

Causality Behind Experimental Choices

-

Headspace-SPME: For complex matrices like food, headspace solid-phase microextraction (HS-SPME) is the preferred extraction method. It is solvent-free and isolates volatile analytes from non-volatile matrix components that could interfere with the analysis.[8] Adding salt (e.g., NaCl) to the sample increases the ionic strength, which promotes the "salting-out" effect, driving volatile compounds from the aqueous phase into the headspace for more efficient extraction.[9]

-

GC Column Selection: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5MS), is ideal. This type of column separates compounds primarily based on their boiling points and provides excellent resolution for a wide range of analytes.[10][11]

-

Splitless Injection: To achieve the lowest possible detection limits for trace analysis, a splitless injection mode is employed. This ensures that the entire extracted sample is transferred to the analytical column.[9][11]

-

Selected Ion Monitoring (SIM): For quantification, operating the mass spectrometer in SIM mode enhances sensitivity and selectivity by monitoring only specific, characteristic ions of 5-Methylfuran-2-one, thereby reducing background noise.[9]

Detailed Protocol: HS-SPME-GC-MS

Caption: Step-by-step workflow for HS-SPME-GC-MS analysis.

1. Sample Preparation (HS-SPME):

-

Homogenize solid samples if necessary. Keep samples cool to prevent loss of volatiles.[12]

-

Accurately weigh 1-5 grams of the homogenized sample into a 20 mL headspace vial.[13] For liquid samples, use 5 mL.[9]

-

Add 1.5 g of sodium chloride (NaCl) or 5-9 mL of a saturated NaCl solution.[9][10]

-

Spike the sample with an appropriate internal standard (e.g., deuterated furan) for accurate quantification.

-

Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.

-

Place the vial in an autosampler tray with an agitator and incubator.

-

Incubate the sample at 40°C for 10 minutes with agitation to allow for equilibration between the sample and the headspace.[9]

-

Expose a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 40°C to adsorb the analytes.[9]

2. GC-MS Instrumentation and Conditions:

| Parameter | Recommended Setting |

| GC System | Agilent 7890B or equivalent[7] |

| Mass Spectrometer | Agilent 5977B MSD or equivalent[7] |

| Injection Port | 250°C, Splitless Mode[9][10] |

| SPME Desorption | 5 minutes[9] |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[7][11] |

| Carrier Gas | Helium, constant flow at 1.0 mL/min[9] |

| Oven Program | Start at 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min[10] |

| MS Source Temp. | 230°C[7] |

| MS Quad Temp. | 150°C[7] |

| Ionization | Electron Ionization (EI) at 70 eV[7] |

| Acquisition Mode | Full Scan (for identification) and SIM (for quantification) |

3. Method Validation Parameters: Method validation ensures that the analytical procedure is suitable for its intended purpose.[14]

| Parameter | Expected Performance |

| Limit of Detection (LOD) | 0.01–0.05 ng/g[8][15] |

| Limit of Quantification (LOQ) | 0.04–0.18 ng/g[8][15] |

| Linearity (R²) | > 0.995[15] |

| Recovery | 77–115%[13][15] |

| Precision (RSD%) | < 15%[13] |

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful alternative to GC, particularly for analytes that may be thermally unstable or less volatile.[16] It separates compounds based on their interactions with the stationary and mobile phases.

Causality Behind Experimental Choices

-

Solid-Phase Extraction (SPE): For HPLC analysis, a cleanup step is often required to remove matrix interferences. C18 SPE cartridges are commonly used in a reverse-phase mode.[17] The C18 sorbent retains nonpolar to moderately polar compounds like 5-Methylfuran-2-one, while highly polar impurities (like sugars and salts) are washed away. The analyte is then eluted with a stronger, less polar solvent like methanol.[17]

-

Reversed-Phase (RP) HPLC: An RP-HPLC setup with a C18 column is the standard choice.[17] It provides excellent separation for a wide range of organic molecules.

-

Mobile Phase: A mobile phase consisting of an acidified water/acetonitrile mixture is typical. The acid (e.g., phosphoric or formic acid) helps to ensure sharp, symmetrical peaks by suppressing the ionization of any acidic functional groups.[18][19] Formic acid is preferred for MS-compatible methods.[18][19]

-

Diode Array Detector (DAD): A DAD or UV-Vis detector is used for quantification.[17] The DAD has the advantage of acquiring spectra across a range of wavelengths, which can aid in peak purity assessment.

Detailed Protocol: SPE-HPLC-DAD

Caption: Step-by-step workflow for SPE-HPLC-DAD analysis.

1. Sample Preparation (SPE):

-

For liquid samples (e.g., juice), they can often be loaded directly after filtration. Solid samples may require initial extraction (e.g., with an acetonitrile/water mixture).[11]

-

Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.[17]

-

Load 10 mL of the sample extract onto the cartridge.

-

Wash the cartridge with 5 mL of deionized water to remove polar interferences.[17]

-

Elute the 5-Methylfuran-2-one with 5 mL of methanol.[17]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the initial mobile phase.[17]

-

Filter the reconstituted sample through a 0.22 µm syringe filter before injection.[17]

2. HPLC Instrumentation and Conditions:

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent[7] |

| Detector | Diode Array Detector (DAD) |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Phosphoric Acid[18][19] |

| Mobile Phase B | Acetonitrile[18][19] |

| Gradient | Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes |

| Flow Rate | 1.0 mL/min[20] |

| Column Temp. | 30°C[20] |

| Injection Volume | 10 µL[20] |

| Detection Wavelength | Monitor at 220 nm (or optimal wavelength determined by UV scan) |

3. Method Validation Parameters: High-performance liquid chromatography is a robust technique suitable for analyzing thermally labile compounds without derivatization.[10]

| Parameter | Expected Performance |

| Limit of Detection (LOD) | ~0.14 µg/mL[10] |

| Limit of Quantification (LOQ) | Varies with matrix, typically < 1 µg/mL |

| Linearity (R²) | > 0.998 |

| Recovery | > 90%[10] |

| Precision (RSD%) | < 5% |

Conclusion and Best Practices

Both GC-MS and HPLC offer robust and reliable methods for the quantification of 5-Methylfuran-2-one.

-

GC-MS with HS-SPME is the superior choice for trace-level detection in complex matrices due to its high sensitivity and selectivity, especially for volatile compounds.

-

HPLC with SPE is an excellent alternative, particularly when dealing with less volatile impurities or when thermal degradation of the analyte is a concern.

For comprehensive characterization and to ensure the highest quality data, an orthogonal approach using both techniques is strongly recommended. This dual-method strategy ensures that a wide range of potential impurities and degradation products are effectively detected and quantified.[20] Always perform a full method validation in the specific sample matrix to ensure the data is accurate, precise, and fit for its intended purpose.[14][21]

References

- SIELC Technologies. (2018, February 16). Separation of (Z)-5-Hex-3-enyldihydro-5-methylfuran-2(3H)-one on Newcrom R1 HPLC column.

- BenchChem. (2025). Quantitative Analysis of 3,4-Dihydroxy-5-methyl-2-furanone using High-Performance Liquid Chromatography.

- BenchChem. (2025). Quantitative analysis of 3,4-Dihydroxy-5-methyl-2-furanone in food samples.

- SpectraBase. 6-(5-Methyl-furan-2-yl)-hexan-2-one.

- Jeong, J., Lee, J., Kim, S., Kim, J., & Kim, M. (2019). Validation of analytical method for furan determination in eight food matrices and its levels in various foods. PubMed.

- PubChem. (S)-5-methylfuran-2(5H)-one.

- BenchChem. (2025). A Comparative Guide to the Analytical Determination of (5-methylfuran-2-yl)methanethiol and Related Furan Thiols.

- BenchChem. (2025). A Comparative Spectroscopic Analysis of Methyl 2-(5-methylfuran-2-yl)benzoate and its Isomer.

- SIELC Technologies. Separation of 5-Methylfuran-2-propionaldehyde on Newcrom R1 HPLC column.

- EURL-PC. (2024, June 21). 2(5H)‐furanone in food (meat, cheese and fish).

- BenchChem. (2025). Application Notes & Protocols for the Detection of 3,4-Dihydroxy-5-methyl-2-furanone.

- Journal of Agricultural and Food Chemistry. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry.

- NIST. 2(3H)-Furanone, 5-methyl-.

- NIST. 2(3H)-Furanone, 5-methyl- Gas Chromatography.

- BenchChem. (2025). Technical Support Center: Quantitative Analysis of Furanones in Complex Mixtures.

- IntechOpen. (2018, April 25). Validation of analytical methods.

- Restek. Analysis of furan and alkylfurans in food commodities using headspace SPME arrow and GC-MS.

- NIST. 2(5H)-Furanone, 5-methyl-.

- SIELC Technologies. (2018, February 19). Separation of 2(3H)-Furanone, 5,5-dibutyldihydro- on Newcrom R1 HPLC column.

- PMC. (2022, August 24). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone.

- JRC Publications Repository. Methods for the determination of furan in food.

- MilliporeSigma. 5-Methylfuran-2(5H)-one.

- Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products.

- Gavin Publishers. (2018, January 19). Validation of Analytical Methods: A Review.

- BenchChem. (2025). A Comparative Guide to HPLC Purity Analysis of Methyl 2-(5-methylfuran-2-yl)benzoate.

- PMC. (2024, May 7). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries.

- MDPI. (2023, February 8). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry.

- The Good Scents Company. 5,5-dimethyl-2(5H)-furanone.

- Sigma-Aldrich. 5-Methylfuran-2(5H)-one.

- ResearchGate. (2003, November). Quantitative analysis of 2-furfural and 5-methylfurfural in different Italian vinegars by headspace solid-phase microextraction coupled to gas chromatography-mass spectrometry using isotope dilution.

Sources

- 1. 2(3H)-Furanone, 5-methyl- [webbook.nist.gov]

- 2. 2(5H)-Furanone, 5-methyl- [webbook.nist.gov]

- 3. imreblank.ch [imreblank.ch]

- 4. (S)-5-methylfuran-2(5H)-one | C5H6O2 | CID 9548740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 5-Methylfuran-2(5H)-one | 591-11-7 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. eurl-pc.eu [eurl-pc.eu]

- 12. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 13. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry | MDPI [mdpi.com]

- 14. Validation of Analytical Methods | IntechOpen [intechopen.com]

- 15. Validation of analytical method for furan determination in eight food matrices and its levels in various foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Separation of (Z)-5-Hex-3-enyldihydro-5-methylfuran-2(3H)-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 19. Separation of 5-Methylfuran-2-propionaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Validation of Analytical Methods: A Review [gavinpublishers.com]

Application Note: Advanced GC-MS and NMR Strategies for the Characterization of 5-Methylfuran-2-one

Introduction & Analytical Challenges

5-Methylfuran-2-one, commonly known as α-angelica lactone , is a versatile, biomass-derived platform chemical and an essential intermediate in the synthesis of pharmaceuticals, fragrances, and fine chemicals[1]. Structurally, it features a five-membered γ-lactone ring fused with a double bond (5-methyl-3H-furan-2-one).

The primary analytical challenge in characterizing this compound lies in its thermodynamic instability relative to its conjugated isomer. Under thermal stress or basic conditions, α-angelica lactone readily isomerizes into β-angelica lactone (5-methyl-5H-furan-2-one)[2]. Consequently, standard analytical workflows can inadvertently induce isomerization, leading to false-positive impurity profiles. This application note details a self-validating, dual-modal approach using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure absolute structural and isomeric fidelity.

Mechanistic Causality in Analytical Workflows

To achieve high-fidelity characterization, researchers must understand the causality behind the chosen analytical parameters:

-

GC-MS (Thermal & Surface Causality): GC-MS provides a robust fragmentation fingerprint (molecular ion at m/z 98)[3]. However, the high temperatures of standard GC inlets (typically 250°C) combined with active sites in a dirty liner can catalyze the α-to-β isomerization during injection. To prevent this, the protocol dictates a lowered inlet temperature (200°C) and the use of ultra-inert, deactivated liners.

-

NMR (Regiochemical Causality): While mass spectrometry confirms the molecular weight, it cannot easily differentiate between the α and β isomers, as they produce nearly identical electron ionization (EI) spectra. 1 H NMR is the definitive tool for this because the position of the C=C double bond drastically alters the electronic shielding of the ring protons. The α-isomer possesses a distinct methylene group (C3) adjacent to the carbonyl, whereas the β-isomer features a fully conjugated vinylic system[2].

Workflow for the dual-modal GC-MS and NMR characterization of 5-Methylfuran-2-one.

Validated Experimental Protocols

Protocol A: GC-MS Analysis Workflow

This protocol is designed to minimize thermal degradation while maximizing signal-to-noise for the m/z 98 molecular ion[4].

Step 1: Sample Preparation

-

Dilute the neat 5-methylfuran-2-one sample to a concentration of 1.0 mg/mL using GC-grade dichloromethane (DCM) or hexane.

-

Causality Note: Strictly avoid protic solvents (like methanol) or basic additives, as they can initiate ring-opening or isomerization.

Step 2: Instrument Configuration

-

Column: Non-polar capillary column (e.g., DB-5MS or HP-5MS, 30 m × 0.25 mm × 0.25 µm).

-

Inlet: Split ratio 50:1. Set the injection port strictly to 200°C using an ultra-inert glass liner with glass wool.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Step 3: Oven Temperature Program

-

Initial temperature: 60°C (hold for 2 minutes).

-

Ramp at 10°C/min to 250°C.

-

Final hold: 5 minutes.

Step 4: MS Acquisition & Self-Validation

-

Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Set the MS source to 230°C and the quadrupole to 150°C.

-

Scan range: m/z 35 to 300.

-

Validation Check: Inject a solvent blank prior to the sample. In the sample run, verify that the ratio of the base peak (m/z 55) to the molecular ion (m/z 98) is consistent. The emergence of a secondary peak with identical mass spectra at a slightly later retention time indicates thermal isomerization in the inlet.

Protocol B: NMR Spectroscopy ( 1 H and 13 C)

NMR serves as the absolute quantitative tool for determining isomeric purity[2].

Step 1: Sample Preparation

-